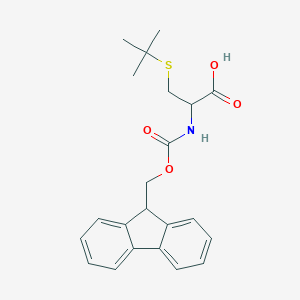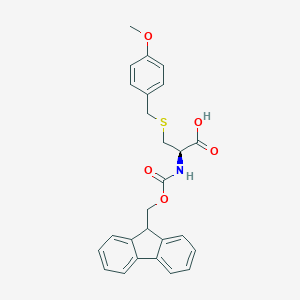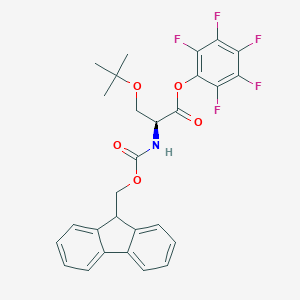
Fmoc-Tyr(All)-OH
Overview
Description
Fmoc-Tyr(All)-OH, also known as Fmoc-O-allyl-L-tyrosine, is a derivative of tyrosine that is used in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis, and the allyl group (All) is a protecting group for the hydroxyl group of tyrosine . The molecular formula of Fmoc-Tyr(All)-OH is C27H25NO5 .
Synthesis Analysis
Fmoc-Tyr(All)-OH is commonly used in Fmoc solid-phase peptide synthesis (SPPS) . In this method, the Fmoc group is removed (deprotected) under basic conditions, allowing the free amine group to react with the next activated amino acid in the sequence . The allyl group can be removed later under different conditions .
Molecular Structure Analysis
The molecular structure of Fmoc-Tyr(All)-OH consists of a tyrosine residue with an allyl group protecting the hydroxyl group and a Fmoc group protecting the amine group . The molecular weight is 443.5 g/mol .
Chemical Reactions Analysis
In the context of peptide synthesis, the main reactions involving Fmoc-Tyr(All)-OH are the coupling reactions with other amino acids and the deprotection reactions that remove the Fmoc and allyl groups . These reactions are typically carried out in the presence of coupling reagents and bases .
Physical And Chemical Properties Analysis
Fmoc-Tyr(All)-OH is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C .
Scientific Research Applications
- Fmoc-protected amino acids are used in the creation of peptide-based hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
- They have been used in drug delivery and diagnostic tools for imaging .
- In one study, a hydrogel formed by Fmoc-derivatives was found to support cell adhesion, survival, and duplication, making it a potential material for tissue engineering .
- Fmoc-protected amino acids are commonly used in Fmoc/tBu solid-phase peptide synthesis .
- This method is the preferred choice for the synthesis of peptides in both research and industrial settings .
- The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Biomedical Applications
Solid-Phase Peptide Synthesis
Green Chemistry
Safety And Hazards
Future Directions
The use of Fmoc-Tyr(All)-OH and other Fmoc-protected amino acids in peptide synthesis is a well-established and growing field . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time and novel synthetic targets .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXDQFCBLRIRE-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583798 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(All)-OH | |
CAS RN |
146982-30-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





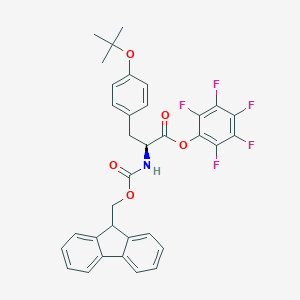
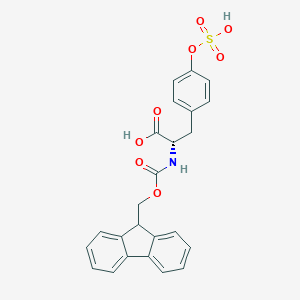
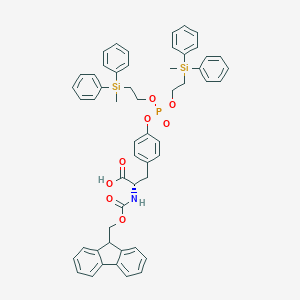

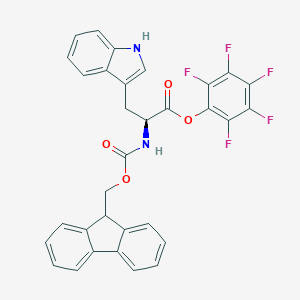

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)

